14-Bromodaunomycinone
Overview
Description
14-Bromodaunomycinone is a chemical compound with the molecular formula C21H17BrO8 and a molecular weight of 477.26 g/mol . It is a derivative of daunomycinone, which is a key intermediate in the synthesis of anthracycline antibiotics. This compound is primarily used in biochemical research, particularly in the study of proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Bromodaunomycinone typically involves the bromination of daunomycinone. The reaction is carried out using bromine in an organic solvent under controlled conditions to ensure selective bromination at the 14th position . The reaction mixture is then purified using standard chromatographic techniques to isolate the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 14-Bromodaunomycinone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted daunomycinone derivatives.
Scientific Research Applications
14-Bromodaunomycinone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in developing new anthracycline antibiotics with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 14-Bromodaunomycinone involves its interaction with DNA and enzymes. It intercalates into DNA, disrupting the replication process and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Daunomycinone: The parent compound from which 14-Bromodaunomycinone is derived.
Doxorubicin: Another anthracycline antibiotic with similar structure and function.
Epirubicin: A derivative of doxorubicin with different stereochemistry.
Uniqueness: this compound is unique due to the presence of a bromine atom at the 14th position, which imparts distinct chemical properties and reactivity. This modification enhances its ability to interact with biological targets and can potentially improve its therapeutic profile compared to other anthracycline derivatives.
Properties
IUPAC Name |
(7S,9S)-9-(2-bromoacetyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO8/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZMHBHXHFZSMN-CWKPULSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CBr)O)C(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CBr)O)C(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458585 | |
Record name | FT-0663685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29742-69-6 | |
Record name | FT-0663685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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